molecular formula C5H11Cl2N3 B586994 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1189950-55-7

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B586994
CAS No.: 1189950-55-7
M. Wt: 184.064
InChI Key: MOUVQIJWMDHVDL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its applications in organic synthesis, particularly as a catalyst, ligand, and intermediate. This compound appears as a colorless to yellow crystalline solid and has a molecular formula of C5H9N3·2HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is typically synthesized through the hydrolysis of 1,5-dimethyl-1H-pyrazol-4-amine acetate . The reaction involves the following steps:

    Starting Material: 1,5-dimethyl-1H-pyrazol-4-amine acetate.

    Hydrolysis: The acetate is hydrolyzed under acidic conditions to yield 1,5-dimethyl-1H-pyrazol-4-amine.

    Formation of Dihydrochloride: The amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and acid treatment processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and oxygen.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Various halides and nucleophiles are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,5-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVQIJWMDHVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660028
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147211-80-0
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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